![molecular formula C20H22NO5P B12568964 Acetic acid--[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1) CAS No. 183964-84-3](/img/structure/B12568964.png)
Acetic acid--[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid–[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1) is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of acetic acid, benzylamino, naphthalen-2-yl, and phosphonic acid moieties. The integration of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1) typically involves multi-step organic reactions. The process begins with the preparation of the naphthalen-2-yl derivative, followed by the introduction of the benzylamino group. The final step involves the incorporation of the phosphonic acid moiety. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to isolate and purify the final product.
化学反应分析
Types of Reactions
Acetic acid–[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalen-2-yl phosphonic acid derivatives, while reduction could produce benzylamino-substituted phosphonic acids.
科学研究应用
Acetic acid–[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1) has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: The compound’s properties make it suitable for use in materials science, such as the development of novel polymers and coatings.
作用机制
The mechanism of action of acetic acid–[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1) involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The specific pathways involved depend on the compound’s structure and the biological context in which it is used.
相似化合物的比较
Similar Compounds
1-Naphthaleneacetic acid: This compound shares the naphthalene moiety but lacks the benzylamino and phosphonic acid groups.
(Naphthalen-1-yloxy)-acetic acid benzylidene: Similar in structure but differs in the presence of the benzylidene group instead of the benzylamino group.
Uniqueness
Acetic acid–[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1) is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
183964-84-3 |
|---|---|
分子式 |
C20H22NO5P |
分子量 |
387.4 g/mol |
IUPAC 名称 |
acetic acid;[(benzylamino)-naphthalen-2-ylmethyl]phosphonic acid |
InChI |
InChI=1S/C18H18NO3P.C2H4O2/c20-23(21,22)18(19-13-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)12-17;1-2(3)4/h1-12,18-19H,13H2,(H2,20,21,22);1H3,(H,3,4) |
InChI 键 |
PAYNDKORRXTDCE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C1=CC=C(C=C1)CNC(C2=CC3=CC=CC=C3C=C2)P(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrrolo[3,4-b]indole, 2,4-dihydro-2-(phenylmethyl)-4-(phenylsulfonyl)-](/img/structure/B12568895.png)
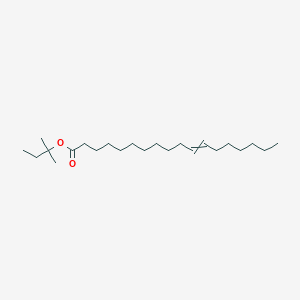
![N-[4-(benzyloxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12568899.png)
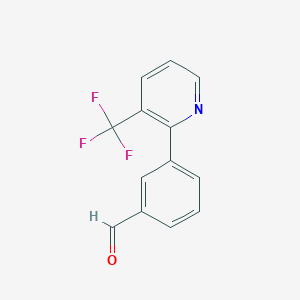
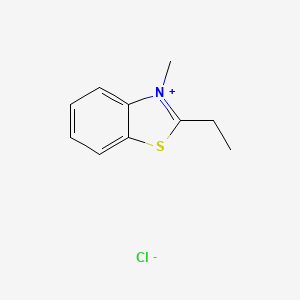
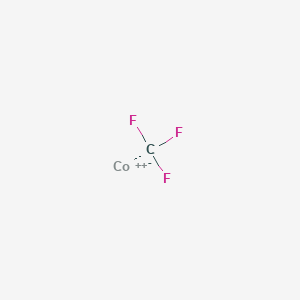
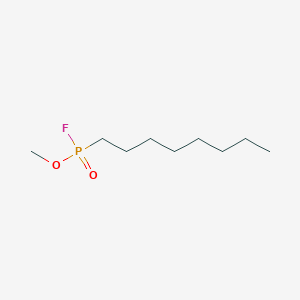
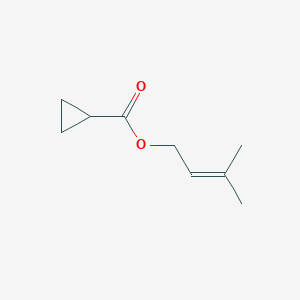
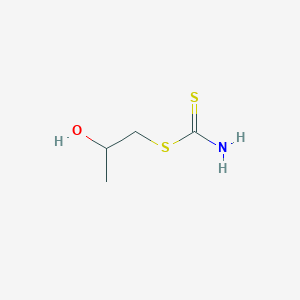
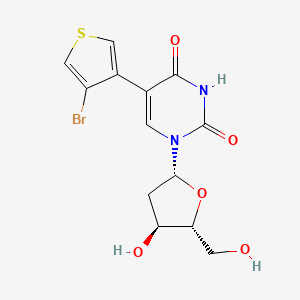
![Methyl difluoro[(thiophen-2-yl)sulfanyl]acetate](/img/structure/B12568934.png)
![4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B12568935.png)

![3',4',5'-Trichloro[1,1'-biphenyl]-2,5-dione](/img/structure/B12568954.png)
